Diethyl 2-[4-(2,5-dimethylphenoxy)butyl]propanedioate
Overview
Description
Diethyl 2-[4-(2,5-dimethylphenoxy)butyl]propanedioate is an organic compound belonging to the malonate family It is characterized by its complex structure, which includes a phenoxy group and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[4-(2,5-dimethylphenoxy)butyl]propanedioate typically involves the alkylation of diethyl propanedioate (diethyl malonate) with an appropriate alkyl halide. The process can be summarized as follows:
Formation of Enolate Ion: Diethyl propanedioate is treated with a strong base, such as sodium ethoxide, in ethanol to form the enolate ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[4-(2,5-dimethylphenoxy)butyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or other nucleophiles under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted malonates.
Scientific Research Applications
Diethyl 2-[4-(2,5-dimethylphenoxy)butyl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Biological Studies: Studied for its effects on cellular signaling pathways and enzyme inhibition.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-[4-(2,5-dimethylphenoxy)butyl]propanedioate involves:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular metabolism and energy balance.
Comparison with Similar Compounds
Similar Compounds
Diethyl propanedioate (Diethyl malonate): A simpler malonate ester used in similar synthetic applications.
Diethyl 2-[4-(2,4-dimethylphenoxy)butyl]malonate: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
Diethyl 2-[4-(2,5-dimethylphenoxy)butyl]propanedioate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate specific cellular pathways and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
diethyl 2-[4-(2,5-dimethylphenoxy)butyl]propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5/c1-5-22-18(20)16(19(21)23-6-2)9-7-8-12-24-17-13-14(3)10-11-15(17)4/h10-11,13,16H,5-9,12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMRRLVQAMFETC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=C(C=CC(=C1)C)C)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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